1-(3,4-difluorophenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2OS/c1-12-4-2-3-5-13(12)11-24-17-18(23)22(9-8-21-17)14-6-7-15(19)16(20)10-14/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNGLSYWOWPRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorophenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves the following steps:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the difluorophenyl group: This step involves the substitution of hydrogen atoms on the phenyl ring with fluorine atoms using fluorinating agents.
Attachment of the sulfanyl group: The sulfanyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-difluorophenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, nucleophiles like thiols or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
-
Antibacterial Activity :
Recent studies have indicated that derivatives of dihydropyrazine exhibit significant antibacterial properties. The presence of the difluorophenyl group enhances the interaction with bacterial targets, potentially leading to the development of new antibiotics effective against resistant strains.- Case Study : A study conducted on various dihydropyrazine derivatives showed that compounds with electron-withdrawing groups like difluorophenyl exhibited increased potency against Gram-positive bacteria. The compound's structure allows for better penetration through bacterial membranes.
Material Science
-
Polymer Synthesis :
The compound can serve as a building block in the synthesis of novel polymers. Its unique functional groups can be utilized to create materials with specific properties such as enhanced thermal stability and chemical resistance.- Case Study : Research has demonstrated that incorporating sulfanyl groups into polymer backbones can improve mechanical properties and thermal stability. This opens avenues for developing high-performance materials suitable for industrial applications.
Agrochemicals
-
Pesticide Development :
The compound's structural characteristics may also lend themselves to applications in agrochemicals, particularly as potential pesticide agents. The ability to modify the compound's side chains could lead to the synthesis of effective herbicides or insecticides.- Case Study : A series of experiments evaluated the efficacy of similar compounds in pest control. Results indicated that modifications to the aromatic rings significantly affected insecticidal activity, suggesting that this compound could be optimized for agricultural use.
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| 1-(3,4-difluorophenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one | Antibacterial | Staphylococcus aureus | |
| Similar Dihydropyrazine Derivative | Antibacterial | Escherichia coli | |
| Polymer Derived from Dihydropyrazine | Mechanical Strength | N/A | Internal Study |
Synthesis Methods Overview
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Dihydropyrazine Ring : Cyclization under acidic conditions.
- Introduction of Difluorophenyl Group : Nucleophilic aromatic substitution.
- Attachment of Methylsulfanyl Group : Thiol-ene reaction or similar methods.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Biological Activity
1-(3,4-Difluorophenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, including relevant data tables and case studies.
Chemical Structure
The compound can be represented by the following structural formula:
IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Dihydropyrazinone Core: This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Difluorophenyl Group: Nucleophilic aromatic substitution is commonly used to attach the difluorophenyl moiety.
- Attachment of the Methylsulfanyl Group: This step often involves thiol-ene reactions or similar methodologies.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential therapeutic applications.
The compound's mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors related to metabolic pathways. The difluorophenyl group enhances binding affinity, while the sulfanyl moiety may influence pharmacokinetic properties.
Anticancer Activity
A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines. For instance, derivatives with analogous structures demonstrated significant activity against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM, indicating promising anticancer potential .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 6.2 |
| Compound B | T47D | 43.4 |
| Compound C | HCT-116 | 27.3 |
Antimicrobial Activity
In another study focusing on related compounds, it was found that several derivatives exhibited significant antibacterial activity against pathogenic bacteria when compared to standard antibiotics like chloramphenicol .
Pharmacological Properties
The compound has been shown to possess various pharmacological properties:
- Antioxidant Activity: Compounds with similar structures have been reported to exhibit high antioxidant effects.
- Enzyme Inhibition: Certain derivatives were capable of inhibiting metabolic enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analogs Identified
1-(2-Methoxyphenyl)-3-{[(3-Methylphenyl)methyl]sulfanyl}-1,2-Dihydropyrazin-2-one (BF38505)
- Molecular Formula : C19H18N2O2S (MW: 338.42 g/mol) .
- Substituent Differences :
- 1-Position : 2-Methoxyphenyl (electron-donating group) vs. 3,4-difluorophenyl (electron-withdrawing).
- 3-Position : (3-Methylphenyl)methylsulfanyl vs. (2-Methylphenyl)methylsulfanyl (steric variation).
3-(5-Bromofuran-2-Carbonyl)-1-(2-Chloropyridin-3-yl)Thiourea (BF38506)
Physicochemical and Hypothetical Pharmacological Comparisons
Table 1: Comparative Analysis of Key Compounds
*logP values estimated via fragment-based methods (e.g., Crippen’s method).
Substituent-Driven Functional Insights
- Fluorine’s inductive effect may reduce oxidative metabolism, improving metabolic stability.
- Steric and Conformational Impact :
- The 2-methyl vs. 3-methyl positioning in the sulfanyl group alters steric hindrance, which could influence binding to sterically sensitive targets.
- Thioether vs. Thiourea :
- The sulfanyl group in the target compound and BF38505 acts as a thioether, offering stability over BF38506’s thiourea, which may hydrolyze under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
